molecular formula C5H5N3O B047611 N-pyridin-2-ylnitrous amide CAS No. 113583-98-5

N-pyridin-2-ylnitrous amide

Cat. No.: B047611
CAS No.: 113583-98-5
M. Wt: 123.11 g/mol
InChI Key: ULQMUQUHCSHQAT-UHFFFAOYSA-N
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Description

N-pyridin-2-ylnitrous amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pyridin-2-ylnitrous amide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with nitrous acid. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-pyridin-2-ylnitrous amide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine.

    Substitution: The nitrous group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

N-pyridin-2-ylnitrous amide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-pyridin-2-ylnitrous amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-pyridin-2-ylamide: Similar in structure but lacks the nitrous group.

    N-pyridin-2-ylimidate: Contains an imidate group instead of an amide group.

    N-pyridin-2-ylbenzamide: A benzamide derivative with similar properties.

Uniqueness: N-pyridin-2-ylnitrous amide is unique due to the presence of the nitrous group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-pyridin-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-7-5-3-1-2-4-6-5/h1-4H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMUQUHCSHQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326552
Record name PYRIDINE, 2-(HYDROXYAZO)-, (E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18883-95-9
Record name PYRIDINE, 2-(HYDROXYAZO)-, (E)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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